

Solid-Phase Extraction of SDPC from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SDPC

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Introduction

1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (**SDPC**), a specific molecular species of phosphatidylcholine (PC), is an important component of cell membranes and is involved in various physiological and pathological processes. Accurate quantification of **SDPC** in biological samples is crucial for understanding its role in health and disease. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and enrichment of phospholipids, including **SDPC**, from complex biological matrices such as plasma, serum, and tissue homogenates. This document provides detailed application notes and protocols for the solid-phase extraction of **SDPC**, enabling reliable downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The following tables summarize the relative abundance of **SDPC** (PC 18:0/22:6) and related phosphatidylcholine species in different biological tissues. This data is crucial for understanding the distribution of these lipids and for setting expectations for their recovery during extraction.

Table 1: Relative Abundance of Phosphatidylcholine (PC) Molecular Species in Mouse Brain, Liver, and Heart.

PC Molecular Species	Brain (%)	Liver (%)	Heart (%)
16:0/18:1	Major	Minor	Minor
16:0/18:2	Minor	Major	Minor
18:0/18:1	Major	Minor	Minor
18:0/18:2	Minor	Major	Minor
16:0/22:6	Major	Major	Major
18:0/22:6 (SDPC)	Major	Major	Major

Source: Adapted from a study on the separation and quantification of PC positional isomers in mouse tissues.[\[1\]](#)

Table 2: Quantification of **SDPC** and Other DHA-Containing Phospholipids in Mouse Brain Regions.

Phospholipid Species	Cortex (nmol/mg protein)	Hippocampus (nmol/mg protein)
PC 16:0/22:6	~12	~10
PC 18:0/22:6 (SDPC)	~8	~7
PE 18:0/22:6	~5	~6
PS 18:0/22:6	~3	~3

Source: Data extrapolated from studies on the quantitative analysis of phospholipids in microdissected regions of the mouse brain.[\[2\]](#)

Experimental Protocols

This section details a protocol for the solid-phase extraction of phosphatidylcholines, including **SDPC**, from biological samples using aminopropyl-silica gel cartridges. This method is adapted from established protocols for phospholipid fractionation.[\[3\]](#)[\[4\]](#)

Materials

- SPE Cartridges: Aminopropyl-silica gel, 100 mg, 3 mL
- Biological Sample: Plasma, serum, or tissue homogenate
- Solvents (HPLC grade): Chloroform, Methanol, n-Propanol, Acetonitrile, Isopropanol, Hexane, Water
- Reagents: 3N Methanolic HCl, 37% HCl
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

Sample Preparation (Lipid Extraction)

Prior to SPE, lipids must be extracted from the biological sample using a modified Folch method.

- To 100 μ L of plasma or serum, add 1.5 mL of a chloroform:methanol (2:1, v/v) solution.
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge at 3000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the extracted lipids under a stream of nitrogen gas.
- Reconstitute the dried lipid extract in a small volume of chloroform for loading onto the SPE cartridge.

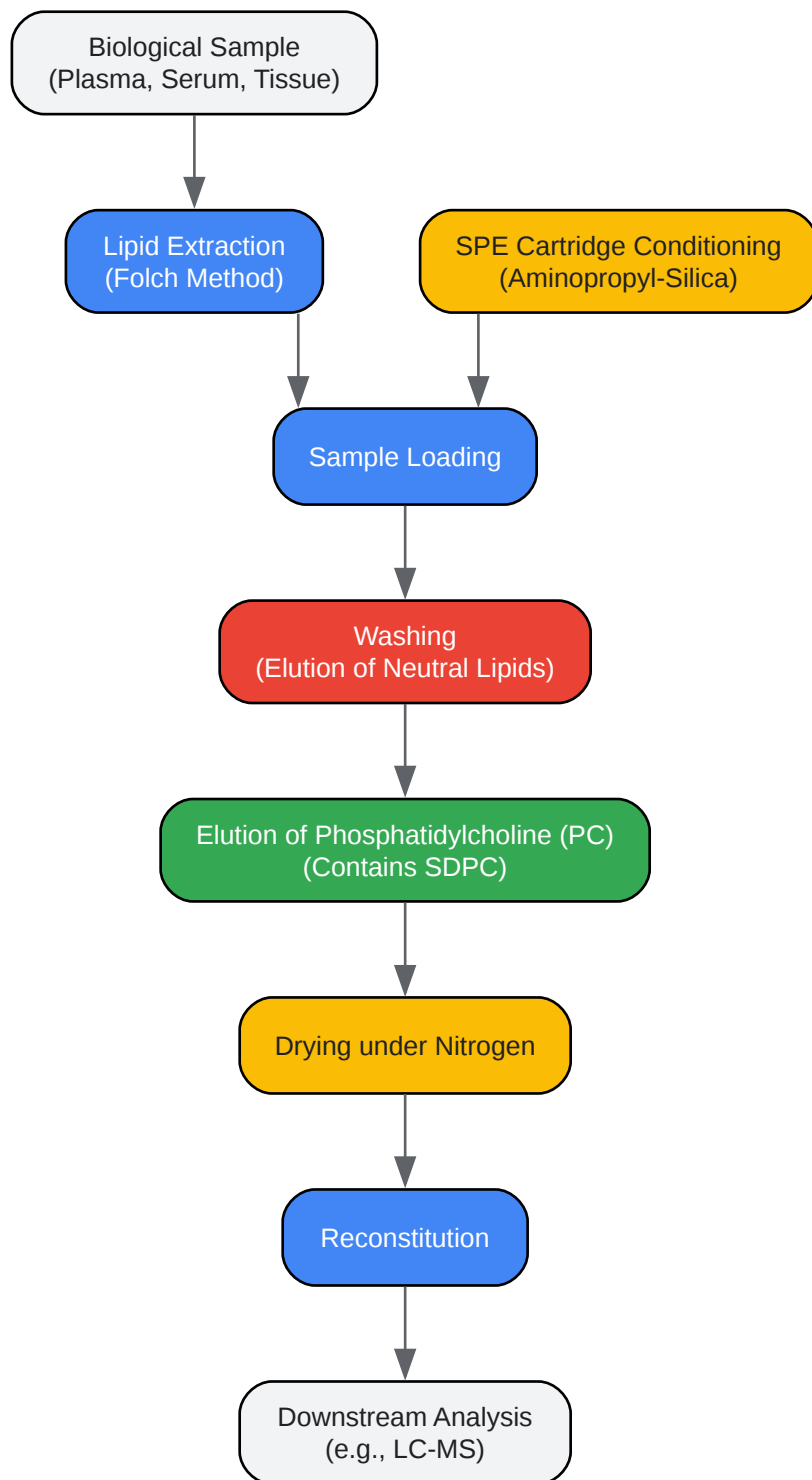
Solid-Phase Extraction Protocol for Phosphatidylcholine Fractionation

This protocol allows for the separation of different phospholipid classes. The phosphatidylcholine fraction will contain **SDPC**.

- Column Conditioning:
 - Wash the aminopropyl-silica gel SPE cartridge with 5 mL of hexane.
 - Equilibrate the cartridge with 5 mL of chloroform.
- Sample Loading:
 - Load the reconstituted lipid extract onto the conditioned SPE cartridge.
- Washing (Elution of Neutral Lipids):
 - Wash the cartridge with 5 mL of chloroform to elute neutral lipids.
- Elution of Phosphatidylcholine (PC) Fraction:
 - Elute the PC fraction, containing **SDPC**, with 30 mL of acetonitrile:n-propanol (2:1, v/v).[\[3\]](#)
 - Collect the eluate in a clean collection tube.
- (Optional) Elution of Other Phospholipid Fractions:
 - Elute phosphatidylethanolamine (PE) with 10 mL of methanol.[\[3\]](#)
 - Elute phosphatidylserine (PS) with 7.5 mL of isopropanol:3N methanolic HCl (4:1, v/v).[\[3\]](#)
 - Elute phosphatidylinositol (PI) with 17.5 mL of chloroform:methanol:37% HCl (200:100:1, v/v/v).[\[3\]](#)
- Drying and Reconstitution:
 - Dry the collected PC fraction under a stream of nitrogen gas.
 - Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase for LC-MS analysis).

Mandatory Visualization

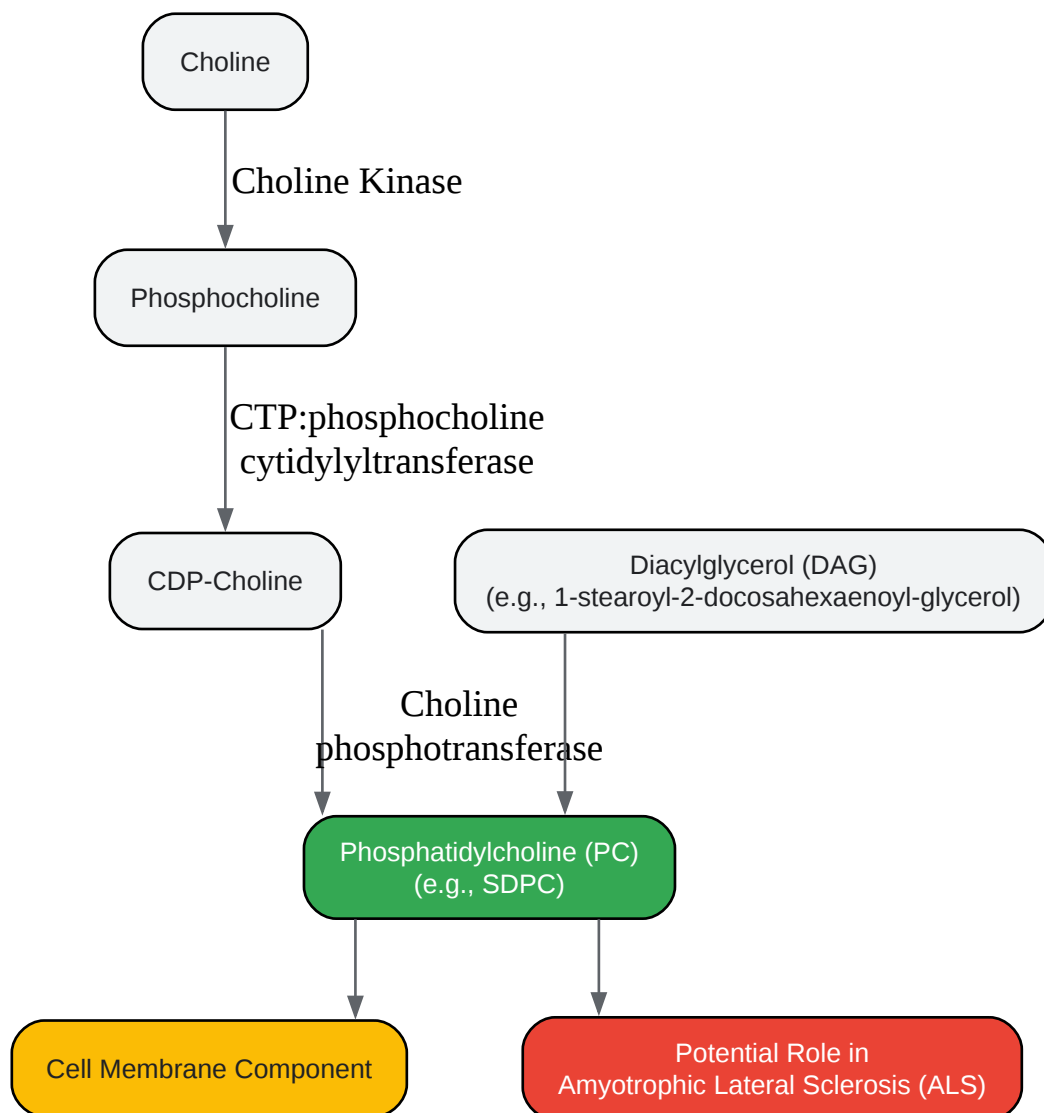
Experimental Workflow for SDPC Extraction



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Caption: Workflow for the solid-phase extraction of **SDPC** from biological samples.

Phosphatidylcholine Biosynthesis Pathway



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Caption: Simplified biosynthesis pathway of phosphatidylcholine, including **SDPC**.

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